N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide: is an organic compound that features a benzo[b]thiophene moiety and a p-tolylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide typically involves the reaction of benzo[b]thiophene derivatives with p-tolylthioacetamide. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed coupling reactions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exhibiting therapeutic effects .
Comparison with Similar Compounds
Benzo[b]thiophene: A core structure in many biologically active compounds.
p-Tolylthioacetamide: A related compound with similar functional groups.
Uniqueness: N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide is unique due to the combination of the benzo[b]thiophene moiety and the p-tolylthio group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS2/c1-12-2-5-15(6-3-12)21-11-17(19)18-14-4-7-16-13(10-14)8-9-20-16/h2-10H,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROITVOTXQSRNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.